2-(Benzo[b]thiophen-5-yl)oxirane
Description
2-(Benzo[b]thiophen-5-yl)oxirane is an epoxide derivative featuring a benzo[b]thiophene moiety attached to the oxirane ring at the 5-position. The compound combines the aromatic heterocyclic properties of benzo[b]thiophene with the reactive epoxide functional group, making it a versatile intermediate in organic synthesis. The epoxide group is highly electrophilic, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols, or alcohols), which are critical in polymer chemistry, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)oxirane |
InChI |
InChI=1S/C10H8OS/c1-2-10-8(3-4-12-10)5-7(1)9-6-11-9/h1-5,9H,6H2 |
InChI Key |
DERKIXIWEXOQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(Benzo[b]thiophen-5-yl)oxirane becomes evident when compared to related benzo[b]thiophene derivatives. Below is a detailed analysis:
Structural Analogues
Reactivity and Stability
- Epoxide vs. Boronic Ester : The epoxide group in this compound is far more reactive than the boronic ester in its structural analogue. While the former undergoes nucleophilic attacks (e.g., by amines or water), the latter is stable under ambient conditions and participates in transition-metal-catalyzed cross-couplings .
- In contrast, boronic esters lack such electronic modulation but offer orthogonal reactivity for modular synthesis .
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